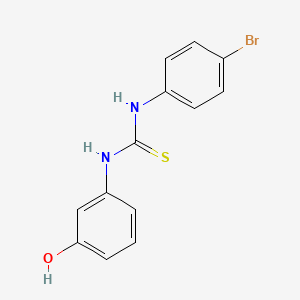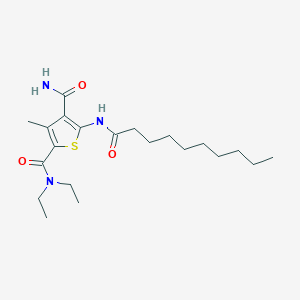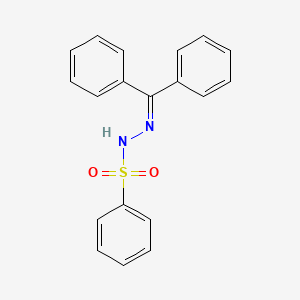
1,3-Bis(3-acetylphenyl)urea
Vue d'ensemble
Description
N,N’-bis(3-acetylphenyl)urea is a chemical compound belonging to the class of urea derivatives It is characterized by the presence of two acetylphenyl groups attached to the nitrogen atoms of the urea moiety
Orientations Futures
The future directions in the research and application of “N,N’-bis(3-acetylphenyl)urea” and similar compounds could involve further exploration of their pharmacological properties, development of more efficient synthesis methods, and investigation of their potential uses in various fields such as ion sensors, corrosion inhibitors, molecular electronics, metal extraction, and pharmaceuticals .
Mécanisme D'action
Target of Action
N,N’-bis(3-acetylphenyl)urea is a complex compound with a broad spectrum of promising pharmacological properties
Mode of Action
It is known that urea derivatives, such as n,n’-bis(3-acetylphenyl)urea, have variable topological aspects and binding modes . These characteristics allow them to interact with various targets, leading to a range of biochemical changes. More detailed studies are required to elucidate the specific interactions of N,N’-bis(3-acetylphenyl)urea with its targets.
Biochemical Pathways
Urea and its derivatives are known to play a significant role in nitrogen metabolism . The urea cycle is the most important biochemical pathway leading to urea production in humans and other vertebrates
Result of Action
Urea derivatives are known to have a broad spectrum of promising pharmacological properties . They have been demonstrated to have varied biological activities, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, untreated urea or urine wastewater can cause severe environmental pollution and threaten human health . Electrocatalytic and photo(electro)catalytic urea oxidation technologies under mild conditions have become promising methods for energy recovery and environmental remediation
Analyse Biochimique
Biochemical Properties
N,N’-bis(3-acetylphenyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . N,N’-bis(3-acetylphenyl)urea has been shown to inhibit the activity of urease, thereby affecting the nitrogen cycle in biological systems. Additionally, this compound interacts with other proteins and enzymes, potentially altering their functions and influencing various biochemical pathways.
Molecular Mechanism
At the molecular level, N,N’-bis(3-acetylphenyl)urea exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. For example, the compound binds to the active site of urease, inhibiting its catalytic activity . Additionally, N,N’-bis(3-acetylphenyl)urea can modulate enzyme activity by either inhibiting or activating specific enzymes, leading to changes in biochemical pathways. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-acetylphenyl)urea typically involves the reaction of 3-acetylaniline with phosgene or its derivatives, such as triphosgene, in the presence of a base like triethylamine. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 3-acetylaniline to form the desired urea derivative .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of phosgene substitutes, such as diphosgene or triphosgene, is preferred due to their lower toxicity and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-bis(3-acetylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the acetyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 3-carboxyphenylurea derivatives.
Reduction: 3-hydroxyphenylurea derivatives.
Substitution: Nitro or halogen-substituted acetylphenylurea derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparaison Avec Des Composés Similaires
N,N’-bis(4-acetylphenyl)urea: Similar structure but with acetyl groups at the para position.
N,N’-bis(3-methylphenyl)urea: Similar structure but with methyl groups instead of acetyl groups.
Uniqueness: N,N’-bis(3-acetylphenyl)urea is unique due to the presence of acetyl groups at the meta position, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its para-substituted counterpart .
Propriétés
IUPAC Name |
1,3-bis(3-acetylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)13-5-3-7-15(9-13)18-17(22)19-16-8-4-6-14(10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNFPCOUOULOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B4275678.png)
![N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide](/img/structure/B4275683.png)

![Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate](/img/structure/B4275694.png)
![Methyl 3-[(4-fluorobenzyl)sulfanyl]propanoate](/img/structure/B4275697.png)
![2-mercapto-3-(2-methoxyethyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4275705.png)
![2-mercapto-6-methyl-5-phenyl-3-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4275727.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4275749.png)

![2-{[(3,4-dimethylphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4275768.png)
![4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzamide](/img/structure/B4275796.png)
methanone](/img/structure/B4275804.png)

